molecular formula C9H14N2S B8295815 4-[beta-(Methylthio)ethylamino]aniline

4-[beta-(Methylthio)ethylamino]aniline

Cat. No. B8295815
M. Wt: 182.29 g/mol
InChI Key: FVWCGBRASHOLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[beta-(Methylthio)ethylamino]aniline is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[beta-(Methylthio)ethylamino]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[beta-(Methylthio)ethylamino]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[beta-(Methylthio)ethylamino]aniline

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-N-(2-methylsulfanylethyl)benzene-1,4-diamine

InChI

InChI=1S/C9H14N2S/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3

InChI Key

FVWCGBRASHOLKU-UHFFFAOYSA-N

Canonical SMILES

CSCCNC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.8 g of ammonium chloride and 20 g of powdered zinc are added to 44 ml of aqueous-alcoholic solution (10% of water, 90% of alcohol). This mixture is brought to reflux with stirring, and 0.04 mole (8.5 g) of 4-nitro-N-[[β-(methylthio)ethyl]aniline is added, the addition being regulated so as to maintain the reflux without heating. The decolorized reaction medium is filtered while boiling into a flask containing 8.5 ml of strength hydrochloric acid. The expected product precipitates in the form of a dihydrochloride. It is dried under vacuum at 55° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous-alcoholic solution
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.8 g of ammonium chloride and 20 g of powdered zinc are added to 44 ml of aqueous-alcoholic solution (10% of water, 90% of alcohol). This mixture is brought to reflux with stirring, and 0.04 mole (8.5 g) of 4-nitro-N-[β-(methylthio)ethyl]aniline is added, the addition being regulated so as to maintain the reflux without heating. The decolorized reaction medium is filtered while boiling into a flask containing 8.5 ml of 36% strength hydrochloric acid. The expected product precipitates in the form of a dihydrochloride. It is dried under vacuum at 55° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous-alcoholic solution
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

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